molecular formula C21H20FN3O6S B560079 Vonoprazan Fumarate CAS No. 1260141-27-2

Vonoprazan Fumarate

Cat. No. B560079
M. Wt: 461.464
InChI Key: ROGSHYHKHPCCJW-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vonoprazan Fumarate, also known as TAK-438, is a novel potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders . It is used in the form of the fumarate for the treatment of gastroduodenal ulcer (including some drug-induced peptic ulcers) and reflux esophagitis, and can be combined with antibiotics for the eradication of Helicobacter pylori .


Synthesis Analysis

Vonoprazan Fumarate is synthesized through a four-step process starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. The process includes ester hydrolyzing, methylamine substitution, sulfonyl chloride substitution, and amide reduction .


Molecular Structure Analysis

The molecular structure of Vonoprazan Fumarate has been confirmed by elemental analysis, UV, IR, NMR, MS, and single crystal x-ray crystallography .


Chemical Reactions Analysis

High-performance liquid chromatography analysis of Vonoprazan Fumarate revealed six impurities. These were identified by liquid chromatography with mass spectrometry .


Physical And Chemical Properties Analysis

Vonoprazan Fumarate is a small molecule with the chemical formula C17H16FN3O2S and a molar mass of 345.39 g/mol . Further physical and chemical properties can be found on the PubChem database .

Scientific Research Applications

  • Treatment of Helicobacter pylori Infections : Combining vonoprazan fumarate with antibiotics has shown efficacy in eradicating Helicobacter pylori infections. It's more effective in acid suppression than traditional proton pump inhibitors (PPIs) (Gunaratne et al., 2021).

  • Pharmacokinetic and Pharmacodynamic Properties : Vonoprazan fumarate's oral administration at varying doses for different gastrointestinal conditions showcases its versatile pharmacokinetic and pharmacodynamic profiles. Its rapid absorption and potent inhibition of gastric acid production are notable (Echizen, 2016).

  • Drug-Drug Interactions : Studies have indicated that vonoprazan can influence the metabolism of drugs metabolized by cytochrome P450 enzymes, necessitating caution in co-administration with certain medications (Wang et al., 2020).

  • Use in Kidney Transplant Recipients : Vonoprazan fumarate has been administered to kidney transplant recipients, showing minimal but significant effects on liver enzymes and kidney function. This indicates its safety and efficacy in such patients (Mei et al., 2020).

  • Quantification in Human Plasma : A validated method for quantifying vonoprazan and its metabolites in human plasma has been developed, critical for clinical pharmacokinetic studies (Yoneyama et al., 2016).

  • In Vitro Metabolism : The metabolism of vonoprazan involves multiple enzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP2D6, with minimal influence from genetic polymorphisms. This highlights its complex metabolic pathways and potential interactions (Yamasaki et al., 2017).

  • Pathophysiology in Gastroesophageal Reflux Disease : Research on patients refractory to vonoprazan in gastroesophageal reflux disease has provided insights into its pathophysiology and effectiveness in different patient groups (Masaoka et al., 2018).

  • Cocrystal Discovery and Pharmaceutical Performance : Machine learning-assisted discovery of novel cocrystals of vonoprazan has opened avenues for improved drug formulations with enhanced solubility and stability (Lee et al., 2022).

  • Pharmacokinetics of Vonoprazan Pyroglutamate : Studies on vonoprazan pyroglutamate, a derivative with high water solubility, have demonstrated its rapid absorption, distribution, and elimination, indicating its potential as an effective treatment for acid-related diseases (Qiao et al., 2017).

  • Stability and Impurity Analysis : Developing a stable and accurate method for analyzing related substances in vonoprazan fumarate is crucial for quality assurance in pharmaceuticals (Luo et al., 2018).

Safety And Hazards

Vonoprazan Fumarate should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves .

Future Directions

Vonoprazan Fumarate is under clinical development by Phathom Pharmaceuticals and currently in Phase III for Nonerosive Reflux Disease (NERD). According to GlobalData, Phase III drugs for Nonerosive Reflux Disease (NERD) have a 33% phase transition success rate (PTSR) indication benchmark for progressing into Pre-Registration . Phathom Pharmaceuticals announced that it anticipates Vonoprazan (Voquenza) to be commercially available by December 2023 .

properties

IUPAC Name

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGSHYHKHPCCJW-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vonoprazan Fumarate

CAS RN

881681-01-2, 1260141-27-2
Record name 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881681-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vonoprazan fumurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK 438
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VONOPRAZAN FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
553
Citations
I Martinucci, C Blandizzi, G Bodini… - Expert Opinion on …, 2017 - Taylor & Francis
… Within the latter line, a novel P-CAB, vonoprazan, designated also as vonoprazan fumarate or TAK-438, has been developed and approved for clinical use in Japan since February …
Number of citations: 42 www.tandfonline.com
H Echizen - Clinical Pharmacokinetics, 2016 - Springer
Vonoprazan fumarate (Takecab ® ) is a first-in-class potassium-competitive acid blocker that has been available in the market in Japan since February 2015. Vonoprazan is …
Number of citations: 135 link.springer.com
K Otake, Y Sakurai, H Nishida, H Fukui, Y Tagawa… - Advances in …, 2016 - Springer
… This process led to the discovery of vonoprazan fumarate (development code: TAK-438, hereinafter “vonoprazan”), which had a potent and sustained acid secretion inhibitory effect …
Number of citations: 73 link.springer.com
K Sugano - Therapeutic advances in gastroenterology, 2018 - journals.sagepub.com
… Vonoprazan fumarate has a different chemical structure defined as a pyrrole derivative which is different from previous P-CABs such as SCH 28080 and AZD0865 that have …
Number of citations: 98 journals.sagepub.com
E Marabotto, S Ziola, V Savarino… - Clinical and …, 2020 - Taylor & Francis
Potassium-competitive acid blockers (P-CABs), such as vonoprazan, represent a novel and heterogeneous class of drugs that competitively block the potassium binding site of gastric H …
Number of citations: 16 www.tandfonline.com
H Yamasaki, N Kawaguchi, M Nonaka, J Takahashi… - Xenobiotica, 2017 - Taylor & Francis
TAK-438, vonoprazan fumarate, is a novel orally active potassium-competitive acid blocker, developed as an antisecretory drug. In this study, we investigated the in vitro metabolism of …
Number of citations: 59 www.tandfonline.com
K Ota, T Takeuchi, Y Kojima, S Kawaguchi… - Journal of …, 2021 - Springer
… We investigated the effects of vonoprazan fumarate on gastric emptying and measured … 10 mg vonoprazan fumarate daily for 14 days, then 20 mg vonoprazan fumarate daily for 14 days. …
Number of citations: 4 link.springer.com
A Kogame, T Takeuchi, M Nonaka, H Yamasaki… - Xenobiotica, 2017 - Taylor & Francis
… TAK-438 (vonoprazan fumarate) and the structurally related internal standard for the analysis were synthesized by Takeda Pharmaceutical Company Limited (Kanagawa, Japan). 1-[5-(2…
Number of citations: 15 www.tandfonline.com
B Lin, J Kou, Q Xiao, S Wu, J Li, Z Zhu, X Zhou, L Xin… - Tetrahedron, 2022 - Elsevier
… We envision this to be the first report on metabolic impurity synthesis of vonoprazan fumarate and from which we hope other chemists on drug development will benefit. …
Number of citations: 2 www.sciencedirect.com
Z Luo, A Liu, Y Liu, G Wang, X Chen, H Wang… - … of Pharmaceutical and …, 2018 - Elsevier
… Vonoprazan fumarate is a novel potassium-competitive acid … and degradants) in vonoprazan fumarate. The optimized … with the detection of vonoprazan fumarate and its impurities. …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.